Methyl 6-cyanopyridazine-4-carboxylate

Description

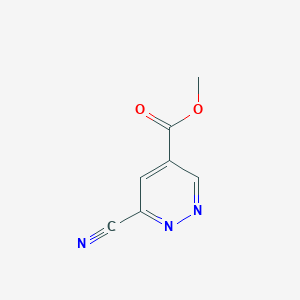

Methyl 6-cyanopyridazine-4-carboxylate is a pyridazine derivative featuring a cyano group (-CN) at the 6-position and a methyl ester (-COOCH₃) at the 4-position of the heterocyclic ring. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at adjacent positions (1,2-diazines), and their derivatives are widely explored in medicinal chemistry and materials science due to their electronic properties and reactivity.

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

methyl 6-cyanopyridazine-4-carboxylate |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)5-2-6(3-8)10-9-4-5/h2,4H,1H3 |

InChI Key |

LPJVTHHTOZNZIX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Methyl 6-cyanopyridazine-4-carboxylate can be synthesized through a reaction involving methyl 6-chloropyridazine-4-carboxylate, zinc cyanide (Zn(CN)₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in anhydrous dimethylformamide (DMF). The reaction mixture is heated to 100°C for 3 hours under a nitrogen atmosphere. After the reaction, the mixture undergoes aqueous workup and purification by column chromatography to yield the desired product as a white solid .

Chemical Reactions Analysis

Methyl 6-cyanopyridazine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Oxidation and Reduction:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that methyl 6-cyanopyridazine-4-carboxylate may serve as a promising scaffold for the development of antitumor agents. The compound's structure allows for modifications that can enhance its interaction with biological targets involved in cancer progression. Preliminary data suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action and therapeutic potential.

Antimicrobial Properties

this compound has shown notable antimicrobial activity against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The exact mechanism of action is still under investigation, but it is believed to interfere with essential bacterial metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Initial findings suggest it may reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases. However, comprehensive in vivo studies are needed to confirm these effects and elucidate the underlying mechanisms.

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals, particularly as an insecticide or herbicide. The compound's structural features allow it to interact with biological systems in pests and weeds, potentially leading to the development of novel pest control agents that are more effective and environmentally friendly compared to existing solutions.

Materials Science

In materials science, this compound can be used as a precursor for synthesizing advanced materials with specific electronic or optical properties. Its ability to form stable complexes with various metals opens avenues for developing new catalysts or materials for electronic applications.

Future Research Directions

Given the promising preliminary findings regarding this compound's biological activities, future research should focus on:

- Mechanistic Studies: Understanding how this compound interacts at the molecular level with target proteins involved in cancer and microbial infections.

- In Vivo Studies: Conducting animal trials to evaluate the safety and efficacy of this compound derivatives.

- Chemical Modifications: Exploring synthetic routes to modify the compound’s structure to enhance its biological activity while minimizing potential toxicity.

Mechanism of Action

The mechanism of action of methyl 6-cyanopyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways involving nitrogen-containing heterocycles, which are known to exhibit various biological activities. detailed studies on the exact molecular targets and pathways are limited .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of Methyl 6-cyanopyridazine-4-carboxylate can be elucidated by comparing it with pyridazine derivatives listed in , which provides similarity scores based on molecular structure. Key differences lie in substituent groups, which influence electronic properties, solubility, and reactivity.

Structural Analogues and Substituent Analysis

The table below highlights structurally similar compounds, their substituents, and similarity scores:

| Compound Name | Substituents (Position) | CAS Number | Similarity Score |

|---|---|---|---|

| Methyl 6-chloro-3-methoxypyridazine-4-carboxylate | Cl (6), OCH₃ (3), COOCH₃ (4) | 612834-90-9 | 0.95 |

| Ethyl 6-chloropyridazine-4-carboxylate | Cl (6), COOCH₂CH₃ (4) | 50681-26-0 | 0.89 |

| 6-Chloro-3-hydroxypyridazine-4-carboxylic acid | Cl (6), OH (3), COOH (4) | 34127-22-5 | 0.89 |

| Methyl 3,6-dichloropyridazine-4-carboxylate | Cl (3,6), COOCH₃ (4) | 50681-26-0 | 0.80 |

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The cyano group (-CN) in this compound is a strong electron-withdrawing group, which enhances the electrophilicity of the pyridazine ring compared to analogues with chloro (-Cl) or methoxy (-OCH₃) substituents. This may increase reactivity in nucleophilic substitution or cycloaddition reactions .

Ester vs. Carboxylic Acid Functionalization :

- The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative (6-Chloro-3-hydroxypyridazine-4-carboxylic acid), which may influence solubility and bioavailability .

Ethyl vs. Methyl Esters :

Implications of Structural Differences

- Reactivity: The cyano group’s electron-withdrawing nature may make this compound more reactive in cross-coupling reactions compared to chloro-substituted analogues.

- Crystallography and Hydrogen Bonding: Crystallographic studies (referencing tools like SHELX and ORTEP ) could reveal differences in hydrogen-bonding patterns between the cyano group and other substituents, influencing crystal packing and stability.

Biological Activity

Methyl 6-cyanopyridazine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a cyano group and a carboxylate ester. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antitumor Activity : Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of different substituents can enhance their antitumor properties, as seen in studies involving related compounds .

- Antimicrobial Properties : Similar derivatives have shown promising antimicrobial activity, particularly against strains of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

- Enzyme Inhibition : this compound has been explored for its potential to inhibit specific enzymes linked to disease processes, such as kinases involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the this compound structure significantly impact its biological activity. For instance:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 4-position | Methyl group | Enhanced cytotoxicity against cancer cells |

| 6-position | Cyano group | Increased enzyme inhibition potency |

| Carboxylate group | Ester vs. Acid | Ester form generally exhibits better bioavailability |

These findings suggest that careful tuning of substituents can optimize the pharmacological profile of this compound.

Case Studies

- Antitumor Efficacy : A study evaluated this compound derivatives against human tumor cell lines, revealing IC50 values that indicate significant antiproliferative activity. The most potent derivatives were those with additional aromatic groups that enhanced interaction with cellular targets .

- Antimicrobial Testing : In another study, the compound was tested against various microbial strains, showing effective inhibition at low concentrations. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

- Enzyme Inhibition : A recent investigation into kinase inhibitors highlighted that this compound could effectively inhibit specific kinases involved in cancer signaling pathways, demonstrating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.